(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
The compound “(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” is a bifunctional arylpiperazine-piperidine hybrid featuring a methanone linker. Its structure comprises:
- 4-Methoxypiperidin-1-ylphenyl moiety: A piperidine ring substituted with a methoxy group at the 4-position, linked to a phenyl ring.
- 4-(3-Trifluoromethylphenyl)piperazine moiety: A piperazine ring substituted with a 3-(trifluoromethyl)phenyl group.
This dual heterocyclic architecture is designed to enhance binding affinity and selectivity toward biological targets, particularly neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes where arylpiperazines are known pharmacophores . The trifluoromethyl group improves metabolic stability and lipophilicity, while the methoxy group on piperidine may modulate solubility and pharmacokinetics .
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-9-11-28(12-10-22)20-7-5-18(6-8-20)23(31)30-15-13-29(14-16-30)21-4-2-3-19(17-21)24(25,26)27/h2-8,17,22H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHPQMCHRPAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure features a piperidine and piperazine moiety, which are common in many bioactive compounds. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29F3N5O2
- Molecular Weight : 407.51 g/mol
- CAS Number : 252964-68-4
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
The compound's structure includes a trifluoromethyl group, which can enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may exhibit:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in the brain.
- Antipsychotic Properties : The piperazine component suggests potential interactions with dopamine receptors, which are critical in treating psychotic disorders.
- Antifungal Activity : As an impurity of Itraconazole, it may possess antifungal properties, although specific data on this compound's efficacy is limited.
In Vitro Studies
Several studies have investigated the biological effects of related compounds. For example:
Case Studies
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. The results suggested that modifications to the piperazine ring could enhance serotonin receptor affinity, potentially applicable to our compound's structure.
- Antifungal Activity : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that Itraconazole derivatives, including related structures, effectively inhibited fungal growth by disrupting cell membrane integrity.
- Neuropharmacology : A pharmacological assessment indicated that compounds with similar piperidine and piperazine frameworks could modulate neurotransmitter systems, offering insights into their potential use in treating mood disorders.
Scientific Research Applications
Pharmacological Potential
Research into the pharmacological properties of this compound indicates several promising applications:
Neurological Disorders
Studies have highlighted the potential of similar compounds in addressing neurological disorders. For instance, derivatives of piperazine and piperidine have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression. The presence of trifluoromethyl groups is known to enhance lipophilicity, which may improve blood-brain barrier penetration and bioavailability .
Analgesic Properties
Research has explored the analgesic effects of related compounds in models of neuropathic pain. For example, studies have shown that piperazine derivatives can exhibit antinociceptive activity comparable to established analgesics like pregabalin. The mechanism often involves modulation of pain pathways and interaction with nerve growth factor levels .
Antidepressant Activity
Compounds structurally similar to (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone have been evaluated for their antidepressant properties. The modulation of serotonin and norepinephrine systems is a common mechanism observed in these studies, indicating potential efficacy in treating major depressive disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its pharmacological profile. Variations in substituents can lead to derivatives with distinct biological activities, offering avenues for drug development tailored to specific therapeutic needs.
Case Studies
Several case studies provide insights into the efficacy and safety profiles of compounds related to (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs are compared in Table 1 , focusing on substituents, yields, and physicochemical properties.
Table 1: Structural and Synthetic Comparison of Selected Piperazine/Piperidine Methanones
| Compound Name | Substituents on Piperazine/Piperidine | Yield (%) | Melting Point (°C) | Key Data (MS/NMR) | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Methoxypiperidine, 3-CF₃Ph | N/A* | N/A | N/A | - |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (12) | 4-Hydroxyphenyl, 3-BrPh | 83 | 153–154 | Rf = 0.41 | |
| N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) | 3-CF₃Ph, thiophene | 45 | N/A | ¹H NMR reported | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | 4-CF₃Ph, thiophene | 82 | N/A | Orange solid | |
| 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) | Benzoylphenoxypropyl | 62 | 148.4–151.4 | UPLC/MS purity: 100% | |
| (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 4-NO₂Ph, 3-Cl-4-MePh | N/A | N/A | CAS: 1624460-64-5 |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., compound 12 in , logP ≈ 3.2) .
- Solubility : Methoxy and hydroxyphenyl substituents (e.g., in ) enhance aqueous solubility relative to halogenated derivatives .
- Thermal Stability: Analogs with electron-withdrawing groups (e.g., CF₃, NO₂) exhibit higher melting points (>150°C) compared to alkylated variants .
Pharmacological Profiles (Inferred)
- Dopamine Receptor Affinity : Piperazine derivatives (e.g., MK47 in ) show D3 receptor selectivity, attributed to the 3-CF₃Ph group .
- Antioxidant Activity: Compounds like QD10 () demonstrate dual H3 receptor antagonism and radical-scavenging properties, linked to benzoylphenoxy substituents .
- Kinase Modulation: Methanones with sulfonyl groups () act as indirect AMPK activators, suggesting structural flexibility for target engagement .
Preparation Methods
Alkylation of Piperidine
The 4-methoxypiperidine moiety is synthesized via Mitsunobu reaction. Commercially available piperidine-4-ol reacts with methyl iodide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield 4-methoxypiperidine.
Functionalization of the Aromatic Ring
4-Fluorobenzoic acid undergoes nucleophilic aromatic substitution with 4-methoxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(4-methoxypiperidin-1-yl)benzoic acid (Yield: 78%). Conversion to the acyl chloride is achieved using oxalyl chloride and catalytic DMF in dichloromethane.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C to room temperature |
| Yield (Acyl Chloride) | 92% |
Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine
Buchwald-Hartwig Amination
1-Chloro-3-(trifluoromethyl)benzene reacts with piperazine in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours. The product is purified via column chromatography (Hexane:EtOAc = 4:1).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Isolated Yield | 65% |
Coupling Reaction to Form Methanone
Nucleophilic Acyl Substitution
4-(4-Methoxypiperidin-1-yl)benzoyl chloride (1.2 equiv) reacts with 4-(3-(trifluoromethyl)phenyl)piperazine (1.0 equiv) in dichloromethane with triethylamine (3.0 equiv) at 0°C. The mixture is stirred for 6 hours, followed by aqueous workup and silica gel purification.
Optimization Insights:
- Solvent Screening: Dichloromethane outperformed THF and DMF in minimizing side products.
- Temperature Control: Reactions below 10°C suppressed hydrolysis of the acyl chloride.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H), 7.45 (t, J = 7.8 Hz, 1H), 7.32–7.28 (m, 3H), 4.12–4.08 (m, 4H), 3.76 (s, 3H), 3.42–3.38 (m, 4H), 2.94–2.86 (m, 4H), 1.98–1.90 (m, 4H).
- LC-MS (ESI): m/z 488.2 [M+H]⁺.
Alternative Synthetic Routes
Friedel-Crafts Acylation
A Lewis acid-mediated approach using AlCl₃ in dichloroethane was attempted but resulted in low regioselectivity (<20% yield) due to deactivation by electron-donating substituents.
Suzuki Carbonylative Coupling
A palladium-catalyzed reaction between 4-(4-methoxypiperidin-1-yl)phenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene under CO atmosphere (1 atm) provided the ketone in 55% yield, albeit requiring specialized equipment.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) and stability in plasma (>90% remaining after 1 hour).
Crystallography
Single-crystal X-ray analysis confirmed the planar arrangement of the methanone bridge with dihedral angles of 12.3° between aromatic rings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling 4-(4-methoxypiperidin-1-yl)benzoic acid derivatives with 4-(3-(trifluoromethyl)phenyl)piperazine via amide bond formation. Key steps include:
- Activation of carboxylic acid : Use coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C for 2–4 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic and analytical techniques:
- NMR : Compare H and C spectra with reference compounds to verify substituent positions (e.g., methoxy group at δ 3.3–3.5 ppm, trifluoromethyl at δ 120–125 ppm in F NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 476.2) .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence receptor binding affinity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs by replacing the methoxypiperidine with ethylpiperidine or substituting the trifluoromethyl group with chlorine. Evaluate via radioligand binding assays (e.g., dopamine D2/D3 receptors).
- Key findings : Methoxy groups enhance blood-brain barrier penetration, while trifluoromethyl improves metabolic stability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in serotonin 5-HT receptors .
Q. What in vitro assays are suitable for assessing neuropharmacological activity?
- Methodological Answer :
- Receptor profiling : Use CHO-K1 cells transfected with human receptors (e.g., 5-HT, σ-1) and measure cAMP inhibition or Ca flux via fluorescence assays .
- Cytotoxicity screening : Test against SH-SY5Y neuronal cells (MTT assay, IC > 50 µM indicates safety for further studies) .
Q. How can metabolic stability and pharmacokinetic properties be evaluated?
- Methodological Answer :
- Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS. Half-life (t) >30 min suggests favorable stability .
- LogP determination : Use shake-flask method (octanol/water partition) to predict lipophilicity (ideal range: 2–4) .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations (e.g., 10 nM–10 µM) .
- Replicate studies : Cross-validate IC values across ≥3 independent experiments with p < 0.05 significance .
Structural & Mechanistic Insights
Q. What computational tools predict interactions with neurotransmitter transporters?
- Methodological Answer :
- Homology modeling : Build serotonin transporter (SERT) models using SWISS-MODEL and simulate ligand binding (GROMACS).
- Free energy calculations : Use MM/GBSA to estimate ΔG for analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
